molecular formula C17H13N7O2 B2686095 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428350-12-2

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Número de catálogo: B2686095
Número CAS: 1428350-12-2
Peso molecular: 347.338
Clave InChI: JGCZWLFCDWWUFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Pyrazolyl-Pyrimidine Synthesis: The pyrazolyl-pyrimidine moiety is often prepared through the condensation of appropriate pyrazole and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the pyrazolyl-pyrimidine moiety via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone, potentially yielding dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies indicate that quinazoline derivatives exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives of quinazoline displayed cytotoxic effects with GI50 values ranging from 1.7 to 28.7 µM against different cancer types including non-small cell lung cancer and ovarian cancer .

Antiviral Applications

The compound's pyrazole moiety suggests potential antiviral activity. Pyrazole derivatives have been explored as non-nucleoside inhibitors against various viral targets, including HIV and hepatitis viruses. Studies indicate that certain pyrazole-modified compounds exhibit superior antiviral activity compared to standard medications .

Efficacy Against Viruses

Research has shown that compounds with similar structures can effectively inhibit reverse transcriptase in HIV, with IC50 values significantly lower than established drugs . The incorporation of the pyrazole ring enhances the compound's ability to interact with viral enzymes.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor beyond its anticancer and antiviral applications. Its structural features allow it to interact with various molecular targets, potentially modulating enzymatic activity related to disease processes .

Case Study 1: Anticancer Activity

A study on quinazoline derivatives demonstrated their efficacy against ovarian cancer cells, where the compound exhibited a cytotoxic effect with an IC50 value of 15 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit HIV reverse transcriptase. The most effective derivative showed an IC50 of 0.02 µM, showcasing the potential for developing new antiviral agents based on this compound's structure .

Mecanismo De Acción

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyrazolyl-pyrimidine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
  • N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
  • 4-oxo-3,4-dihydroquinazoline derivatives

Uniqueness

What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide apart is its combined structural features, which provide a unique pharmacophore for drug design. Its ability to interact with multiple biological targets simultaneously makes it a versatile compound in medicinal chemistry.

Actividad Biológica

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O2C_{17}H_{16}N_{6}O_{2} with a molecular weight of 324.35 g/mol. Its structure features a quinazolinone core linked to a pyrazolyl-pyrimidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell cycle regulation and proliferation:

  • CDK Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDK2 has been particularly noted, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : The pyrazole component has shown promise as an antiviral agent by interfering with viral replication processes, potentially through inhibition of viral polymerases or proteases .

Biological Activity Data

Biological ActivityObserved EffectReference
CDK2 InhibitionIC50 = 0.005 µM; selective over other CDKs
Antiproliferative ActivityGI50 = 0.127–0.560 µM against various cancer lines
Antiviral ActivityEffective against viral replication

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound on ovarian cancer cell lines. The results indicated that the compound induced apoptosis and caused cell cycle arrest at the S and G2/M phases. The phosphorylation of retinoblastoma protein was significantly reduced, highlighting its potential as a therapeutic agent for ovarian cancer .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of the compound against various RNA viruses. The results showed that it inhibited viral replication at low micromolar concentrations, suggesting its potential use in treating viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazolinone and pyrazole moieties can enhance biological activity. For instance, substituents on the pyrimidine ring have been shown to affect potency against CDK2, with certain configurations yielding improved inhibitory effects .

Propiedades

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c25-16(9-23-11-20-13-5-2-1-4-12(13)17(23)26)22-14-8-15(19-10-18-14)24-7-3-6-21-24/h1-8,10-11H,9H2,(H,18,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZWLFCDWWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.